N-[4-chloro-3-[(2-methyl-3-oxocyclopenten-1-yl)amino]phenyl]-2-methylbenzamide
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Overview
Description
Aminocyclopentenone compound 1 is a versatile organic compound characterized by a cyclopentene ring with an amino group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Aminocyclopentenone compound 1 can be synthesized through several methods. One common approach involves the aza-Piancatelli rearrangement, where furylcarbinols react with hydroxylamines to form aminocyclopentenones . This reaction typically requires a catalyst such as dysprosium triflate in acetonitrile at elevated temperatures (around 80°C).
Industrial Production Methods: Industrial production of aminocyclopentenone compound 1 often involves the large-scale application of the aza-Piancatelli rearrangement. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: Aminocyclopentenone compound 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aminocyclopentenones.
Scientific Research Applications
Aminocyclopentenone compound 1 has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
Aminocyclopentenone compound 1 can be compared with other similar compounds, such as aminocyclopropanecarboxylic acids and aminocyclopentenethiones . While these compounds share structural similarities, aminocyclopentenone compound 1 is unique due to its specific functional groups and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Comparison with Similar Compounds
- Aminocyclopropanecarboxylic acids
- Aminocyclopentenethiones
Properties
Molecular Formula |
C20H19ClN2O2 |
---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
N-[4-chloro-3-[(2-methyl-3-oxocyclopenten-1-yl)amino]phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C20H19ClN2O2/c1-12-5-3-4-6-15(12)20(25)22-14-7-8-16(21)18(11-14)23-17-9-10-19(24)13(17)2/h3-8,11,23H,9-10H2,1-2H3,(H,22,25) |
InChI Key |
FVUVHLFQVZUBCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)NC3=C(C(=O)CC3)C |
Origin of Product |
United States |
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